2-咪唑烷酮,1,3,4-三甲基-

描述

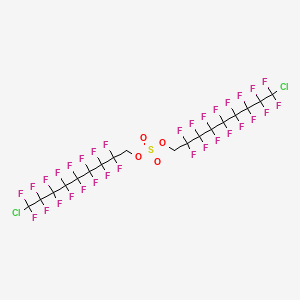

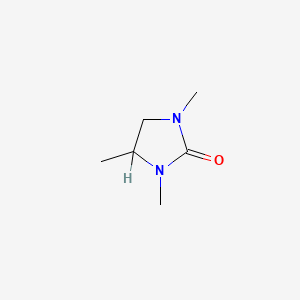

“2-Imidazolidinone, 1,3,4-trimethyl-” is a chemical compound with the molecular formula C6H12N2O . It is a member of the imidazolidinones, a class of 5-membered ring heterocycles structurally related to imidazolidine . Imidazolidinones feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions .

Synthesis Analysis

The synthesis of imidazolidinones has been studied extensively. For instance, 2-imidazolidinones can be prepared from phenylalanine in two chemical steps: amidation with methylamine followed by a condensation reaction with acetone . Another study reported a first-principles density functional theory investigation on synthesizing 1,3-dimethyl-2-imidazolidinone (DMI) through the urea method with water serving as both solvent and catalyst .

Molecular Structure Analysis

The molecular structure of “2-Imidazolidinone, 1,3,4-trimethyl-” consists of a 5-membered ring with three carbon atoms, two nitrogen atoms, and an oxygen atom . The average mass of the molecule is 128.172 Da, and the monoisotopic mass is 128.094955 Da .

Chemical Reactions Analysis

Imidazolidinones can act as catalysts by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .

科学研究应用

Pharmaceutical Applications

Imidazolidin-2-ones and their analogues are omnipresent structural motifs in pharmaceuticals. They serve as essential building blocks for drug development. Researchers have harnessed their unique properties to create novel therapeutic agents. For instance, modifications of the imidazolidinone scaffold can lead to improved drug efficacy, reduced side effects, and enhanced bioavailability .

Natural Product Synthesis

Nature often employs imidazolidin-2-ones in the biosynthesis of alkaloids and other biologically active compounds. By mimicking these natural pathways, chemists can synthesize complex molecules with similar pharmacological properties. The compound’s structural flexibility allows for diverse modifications, enabling the creation of potent natural product analogs .

Chiral Auxiliaries

Substituted imidazolidin-2-ones serve as valuable chiral auxiliaries in asymmetric transformations. These auxiliaries facilitate the synthesis of enantiomerically pure compounds. By controlling the stereochemistry during reactions, researchers achieve high selectivity and yield. The imidazolidinone scaffold acts as a guiding template for precise molecular arrangements .

Organic Synthesis Intermediates

Imidazolidin-2-ones are indispensable intermediates in organic syntheses. Chemists exploit their reactivity to construct complex molecules. For example, they can be transformed into various heterocyclic structures, including fused rings and functionalized derivatives. These intermediates play a crucial role in streamlining synthetic routes .

Sustainable Catalytic Strategies

Recent advances focus on sustainable and efficient protocols for imidazolidin-2-one synthesis. Catalytic strategies have emerged as powerful tools. Notable approaches include:

Electrolyte Solvent

Beyond organic synthesis, 1,3,4-trimethylimidazolidin-2-one finds utility as a nonprotonic and strongly polar organic solvent. Its excellent thermal and chemical stability, low viscosity, and high dielectric constant make it an ideal choice for electrolyte applications .

作用机制

Target of Action

It’s known that imidazolidinones are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures .

Mode of Action

Imidazolidinone catalysts work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction .

Biochemical Pathways

The compound is involved in various synthetic routes to access five-membered cyclic ureas . These include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Pharmacokinetics

It’s known that 1,3-dimethyl-2-imidazolidinone is a polar solvent and lewis base , which may influence its pharmacokinetic properties.

Result of Action

It’s known that imidazolidinones are important synthetic intermediates that can be transformed into a broad variety of complex structures , suggesting a wide range of potential effects.

Action Environment

The action environment of 2-Imidazolidinone, 1,3,4-trimethyl- is typically in the context of organic synthesis . The compound has been used in the formation of imidazolidin-2-ones from 1,2-diamines and CO2 using tetramethylphenylguanidine (PhTMG) as the basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator . The reaction can be carried out in either MeCN or CH2Cl2 as the solvent at temperatures ranging from -40 °C to room temperature .

安全和危害

未来方向

The current computational understanding on the prototypical reaction to DMI can be extended to guide developing more efficient routes to synthesize imidazolidinone derivatives through the urea method . This suggests that future research could focus on optimizing the synthesis process and exploring new applications for these compounds.

属性

IUPAC Name |

1,3,4-trimethylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-7(2)6(9)8(5)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNFHWKVZWAKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)N1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946891 | |

| Record name | Dimethylpropyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imidazolidinone, 1,3,4-trimethyl- | |

CAS RN |

24044-24-4 | |

| Record name | 2-Imidazolidinone, 1,3,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylpropyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

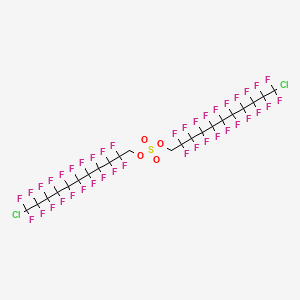

![2-[2-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040710.png)

![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole](/img/structure/B3040712.png)

![2-[3-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040715.png)